Fitusiran - 1639325-43-1

Fitusiran

Catalog Number: EVT-269511
CAS Number: 1639325-43-1
Molecular Formula: C78H139N11O30
Molecular Weight: 1711.017
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Givosiran is a novel small interfering RNA (siRNA)-based agent, acting as a conventional siRNA to trigger RNA interference (RNAi)-mediated gene silencing on delta-ALA synthase 1 (ALAS1).
Overview

Fitusiran is an investigational therapeutic agent designed to treat hemophilia by targeting and lowering antithrombin levels in the liver. It is classified as a small interfering ribonucleic acid therapeutic that employs RNA interference mechanisms to reduce the synthesis of antithrombin, a natural anticoagulant. By decreasing antithrombin levels, fitusiran aims to enhance thrombin generation, thereby improving hemostasis and reducing the frequency of bleeding episodes in patients with hemophilia A and B, regardless of their inhibitor status .

Synthesis Analysis

Fitusiran is synthesized as a chemically modified double-stranded small interfering ribonucleic acid oligonucleotide. The synthesis involves the conjugation of the oligonucleotide to a tri-antennary N-acetylgalactosamine moiety, which facilitates targeted delivery to hepatocytes through specific receptor binding. This modification enhances the stability and potency of the therapeutic while allowing for subcutaneous administration . The synthesis process typically includes:

  • Design of the small interfering ribonucleic acid: The sequence is carefully designed to bind specifically to the messenger ribonucleic acid of antithrombin.
  • Chemical modification: To increase resistance to nucleases and improve pharmacokinetic properties.
  • Conjugation: Linking to N-acetylgalactosamine to target liver cells effectively.
Molecular Structure Analysis

The molecular structure of fitusiran consists of a double-stranded ribonucleic acid backbone with specific chemical modifications that enhance its stability and efficacy. The key features include:

  • Double-stranded structure: Comprising two complementary strands that facilitate binding to the target messenger ribonucleic acid.
  • N-acetylgalactosamine conjugation: This moiety aids in hepatic targeting, ensuring that fitusiran effectively reaches its site of action.
  • Chemical modifications: These modifications include phosphorothioate linkages and 2'-O-methyl substitutions that protect against degradation and enhance binding affinity .
Chemical Reactions Analysis

Fitusiran's mechanism involves several key reactions:

  1. Binding Reaction: Fitusiran binds to the messenger ribonucleic acid of antithrombin in hepatocytes, leading to the formation of a double-stranded ribonucleic acid complex.
  2. Degradation Reaction: The binding triggers cellular RNA interference pathways, resulting in the degradation of the target messenger ribonucleic acid. This process effectively silences the gene expression responsible for antithrombin synthesis.
  3. Inhibition Reaction: The reduction in antithrombin levels leads to increased thrombin generation, facilitating improved clot formation.

These reactions collectively contribute to fitusiran's therapeutic effect by rebalancing hemostasis in patients with hemophilia .

Mechanism of Action

Fitusiran operates through a unique mechanism that involves:

  • RNA Interference: Upon administration, fitusiran is taken up by liver cells where it binds to the messenger ribonucleic acid of antithrombin. This binding initiates degradation via RNA interference pathways, effectively silencing antithrombin gene expression .
  • Reduction of Antithrombin Levels: By lowering antithrombin levels (targeting 15% to 35% as optimal), fitusiran enhances thrombin generation, which is crucial for effective clot formation during bleeding episodes .
  • Improved Hemostasis: Clinical trials have demonstrated that this mechanism results in significant reductions in annualized bleeding rates among patients with hemophilia A and B, both with and without inhibitors .
Physical and Chemical Properties Analysis

Fitusiran exhibits several notable physical and chemical properties:

  • Formulation: It is formulated as an injectable solution intended for subcutaneous administration.
  • Stability: The chemical modifications confer increased stability against enzymatic degradation, enhancing its bioavailability.
  • Potency: Clinical data indicate that fitusiran can achieve substantial reductions in antithrombin levels (up to 89% from baseline) following administration .

These properties are critical for its effectiveness as a therapeutic agent.

Applications

Fitusiran holds promise as a novel treatment option for individuals with hemophilia A and B. Its primary applications include:

  • Prophylactic Treatment: Fitusiran is being evaluated for its ability to prevent bleeding episodes in hemophilia patients by maintaining lower levels of antithrombin while enhancing thrombin generation .
  • Management of Bleeding Disorders: Beyond hemophilia, there is potential for fitusiran's application in treating other rare bleeding disorders characterized by deficiencies in coagulation factors due to its mechanism of action not being specific solely to hemophilia .
  • Surgical Applications: Preliminary studies suggest that fitusiran may provide effective hemostasis during surgical procedures by reducing bleeding risk associated with high antithrombin levels .

Properties

CAS Number

1639325-43-1

Product Name

Fitusiran

IUPAC Name

N-[1,3-Bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]-12-[(2R,4R)-4-hydroxy-2-methylpyrrolidin-1-yl]-12-oxododecanamide

Molecular Formula

C78H139N11O30

Molecular Weight

1711.017

InChI

InChI=1S/C78H139N11O30/c1-50-42-54(96)43-89(50)65(104)26-12-10-8-6-5-7-9-11-25-64(103)88-78(47-111-39-27-61(100)82-33-19-30-79-58(97)22-13-16-36-114-75-66(85-51(2)93)72(108)69(105)55(44-90)117-75,48-112-40-28-62(101)83-34-20-31-80-59(98)23-14-17-37-115-76-67(86-52(3)94)73(109)70(106)56(45-91)118-76)49-113-41-29-63(102)84-35-21-32-81-60(99)24-15-18-38-116-77-68(87-53(4)95)74(110)71(107)57(46-92)119-77/h50,54-57,66-77,90-92,96,105-110H,5-49H2,1-4H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)/t50-,54-,55-,56-,57-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1

InChI Key

RUPXJRIDSUCQAN-PQNNUJSWSA-N

SMILES

O=C(NC(COCCC(NCCCNC(CCCCO[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1NC(C)=O)=O)=O)(COCCC(NCCCNC(CCCCO[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2NC(C)=O)=O)=O)COCCC(NCCCNC(CCCCO[C@@H]3O[C@H](CO)[C@H](O)[C@H](O)[C@H]3NC(C)=O)=O)=O)CCCCCCCCCCC(N4[C@H](C)C[C@@H](O)C4)=O

Solubility

Soluble in DMSO

Synonyms

Givosiran

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.